molecular formula C11H12N2O2 B1269152 Ethyl 3-amino-1H-indole-2-carboxylate CAS No. 87223-77-6

Ethyl 3-amino-1H-indole-2-carboxylate

Cat. No.: B1269152
CAS No.: 87223-77-6
M. Wt: 204.22 g/mol
InChI Key: GQXOMZRZCLHBSH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1H-indole-2-carboxylate is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of an amino group at the 3-position and an ethyl ester group at the 2-position of the indole ring makes this compound particularly interesting for various chemical and biological applications .

Scientific Research Applications

Ethyl 3-amino-1H-indole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Safety and Hazards

The safety information for Ethyl 3-amino-1H-indole-2-carboxylate includes the following hazard codes: H302, H312, H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Biochemical Analysis

Biochemical Properties

Ethyl 3-amino-1H-indole-2-carboxylate plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. Studies have shown that indole derivatives, including this compound, can inhibit enzymes such as human leukocyte elastase and HIV-1 protease . These interactions are primarily due to the compound’s ability to form hydrogen bonds with the active sites of these enzymes, thereby inhibiting their activity. Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical processes .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In cancer cells, for instance, this compound has demonstrated the ability to induce apoptosis, or programmed cell death, by activating specific signaling pathways . This effect is particularly important in the context of cancer treatment, as it suggests that this compound could be used as a potential therapeutic agent. Furthermore, the compound has been found to influence gene expression and cellular metabolism, leading to changes in the overall function of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. The compound binds to the active sites of enzymes and proteins through hydrogen bonding and other non-covalent interactions . This binding can result in the inhibition or activation of these biomolecules, depending on the specific context. For example, this compound has been shown to inhibit the activity of HIV-1 protease by binding to its active site and preventing the enzyme from cleaving its substrate . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism . These findings suggest that the compound’s effects are not only immediate but can also persist over time, making it a valuable tool for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit specific enzymes and proteins . At higher doses, this compound can exhibit toxic or adverse effects, including damage to liver and kidney tissues . These findings highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with various enzymes and cofactors . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can then participate in further biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell . The involvement of this compound in these pathways underscores its significance in cellular metabolism and its potential impact on overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . Additionally, the compound’s distribution within tissues can be influenced by factors such as its solubility and affinity for specific binding sites . Understanding the transport and distribution of this compound is crucial for elucidating its overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . For instance, the compound has been found to localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, this compound can be targeted to the mitochondria, where it can affect cellular metabolism and energy production . The subcellular localization of this compound is a key factor in determining its overall biochemical effects and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ethyl pyruvate under acidic conditions to form the indole ring. The amino group can be introduced through subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often use continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 3-amino-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-amino-1H-indole-2-carboxamide: Contains a carboxamide group instead of a carboxylate group.

    Ethyl 3-amino-1H-indole-2-carboxaldehyde: Features an aldehyde group instead of a carboxylate group

These compounds share the indole core but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. This compound is unique due to its specific combination of functional groups, which confer distinct properties and applications .

Properties

IUPAC Name

ethyl 3-amino-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXOMZRZCLHBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352690
Record name Ethyl 3-amino-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87223-77-6
Record name Ethyl 3-amino-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-amino-1H-indole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of N-(2-Cyanophenyl)glycine ethyl ester (8.1 g) in THF (125 mL) was added potassium t-butoxide (4.5 g) in one portion with stirring. After 10 min at room temperature the mixture was diluted with saturated ammonium chloride solution and the product was extracted with ether. After drying over magnesium sulfate the solvent was removed in vacuo and the residue was recrystallized from 80% methanol to afford 3-Amino-2-carboethoxyindole as a tan solid.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-1H-indole-2-carboxylate
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Ethyl 3-amino-1H-indole-2-carboxylate
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Ethyl 3-amino-1H-indole-2-carboxylate
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Ethyl 3-amino-1H-indole-2-carboxylate
Reactant of Route 5
Ethyl 3-amino-1H-indole-2-carboxylate
Reactant of Route 6
Ethyl 3-amino-1H-indole-2-carboxylate
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Q & A

Q1: What is the significance of Ethyl 3-amino-1H-indole-2-carboxylate in the synthesis of novel heterocyclic ring systems?

A: this compound serves as a crucial building block in the synthesis of the novel pyrido[1′,2′:1,2]pyrimido[5,4-b]indole ring system. [] This is achieved through its reaction with 6-chloronicotinic acid derivatives at 180°C, resulting in the fusion of the two molecular structures. This highlights the compound's utility in the development of new heterocyclic compounds with potential biological activities. []

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